[cis-3-Methoxycyclobutyl]methanamine hydrochloride
Description
[cis-3-Methoxycyclobutyl]methanamine hydrochloride (CAS: Not explicitly provided in evidence; referenced as entry 2805EH in ) is a cyclobutane-derived amine hydrochloride. Its molecular formula is inferred as C₆H₁₄ClNO (molecular weight ≈ 151.64 g/mol), featuring a strained cyclobutane ring with a methoxy (-OCH₃) group at the cis-3 position and a methanamine (-CH₂NH₂) substituent. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in structure-activity relationship (SAR) studies due to its unique steric and electronic properties .
Properties
IUPAC Name |
(3-methoxycyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUPXHYVTXHFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044706-13-8, 2094029-36-2 | |
| Record name | [(1s,3s)-3-methoxycyclobutyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(1r,3r)-3-methoxycyclobutyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of [cis-3-Methoxycyclobutyl]methanamine hydrochloride involves several steps. One common method includes the reaction of 3-methoxycyclobutanone with methanamine in the presence of a reducing agent . The reaction conditions typically involve temperatures ranging from 0-8°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
[cis-3-Methoxycyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
[cis-3-Methoxycyclobutyl]methanamine hydrochloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of [cis-3-Methoxycyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| [cis-3-Methoxycyclobutyl]methanamine HCl | N/A | Reference | C₆H₁₄ClNO | Cyclobutane, cis-methoxy, methanamine |
| (cis-3-Aminocyclobutyl)methanol HCl | 1504-49-0 | 0.81 | C₅H₁₁ClN₂O | Cyclobutane, cis-amino, hydroxyl |
| (trans-4-Aminocyclohexyl)methanol HCl | 693248-55-4 | 0.74 | C₇H₁₆ClN₂O | Cyclohexane, trans-amino, hydroxyl |
| 3-Oxabicyclo[3.1.0]hexan-6-amine HCl | 389621-77-6 | 0.72 | C₅H₁₀ClN₂O | Bicyclic (3.1.0), ether oxygen, amine |
| 1-Methylcyclopropanamine HCl | 85711-13-3 | 0.67 | C₄H₁₀ClN | Cyclopropane, methyl, amine |
Structural and Functional Differences
- Cyclobutane vs. Cyclohexane Rings: The cyclobutane ring in the target compound introduces significant ring strain compared to the larger, more flexible cyclohexane in (trans-4-Aminocyclohexyl)methanol HCl (). This strain may enhance reactivity in ring-opening or substitution reactions, making the target compound advantageous in synthesizing constrained analogs .
- Methoxy (-OCH₃) vs. Hydroxyl (-OH) Groups: The methoxy group in the target compound reduces polarity compared to the hydroxyl group in (cis-3-Aminocyclobutyl)methanol HCl (similarity 0.81, ). This difference impacts solubility—methoxy derivatives are typically more lipophilic, favoring membrane permeability in drug design .
- Bicyclic Systems: 3-Oxabicyclo[3.1.0]hexan-6-amine HCl () incorporates an ether oxygen and a fused cyclopropane ring, offering rigidity and distinct hydrogen-bonding capabilities. Its lower similarity score (0.72) reflects reduced structural overlap with the target compound’s monocyclic system .
Cyclopropane Derivatives : 1-Methylcyclopropanamine HCl () lacks functional groups beyond the amine and methyl substituents. Its simplicity may limit utility in SAR studies requiring nuanced steric or electronic modulation .
Biological Activity
[cis-3-Methoxycyclobutyl]methanamine hydrochloride is an organic compound notable for its unique cyclobutane structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutyl ring with a methoxy group at the 3-position and an amine functional group, which is protonated in the hydrochloride salt form. Its molecular formula is with a molecular weight of 151.63 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.63 g/mol |
| CAS Number | 2044706-13-8 |
| Purity | ±97% |
Antimicrobial Properties
Initial studies have shown that derivatives of cyclic amines, including this compound, exhibit antimicrobial activity against various bacterial strains. The presence of the methoxy group is thought to enhance the compound's reactivity and biological properties, potentially leading to effective interactions with microbial targets.
Pharmacological Effects
Preliminary research indicates that compounds with similar structures may have diverse pharmacological effects. In silico studies have predicted a promising spectrum of biological activities for this compound, suggesting its potential in therapeutic applications.
The mechanism of action involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of biological pathways, contributing to the observed pharmacological effects. Understanding these interactions is crucial for further development and optimization of the compound for therapeutic use.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of this compound found that it inhibited the growth of certain bacterial strains in vitro. The compound's unique structure allowed it to interact effectively with bacterial cell membranes, leading to disruption and cell death.
Study 2: In Silico Analysis
In silico modeling has been employed to predict the compound's binding affinity to various biological targets. The results indicated that this compound could potentially act as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with other similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylcyclohexylamine | Cyclic Amine | Larger ring size; different steric effects |
| 3-Methoxyphenethylamine | Aromatic Amine | Presence of aromatic ring influences reactivity |
| Cyclopropylmethanamine | Smaller Cyclic Amine | Smaller ring size affects strain and reactivity |
| 1-Aminocyclopentane | Cyclic Amine | Different ring size and nitrogen position |
The distinctive combination of a cyclobutane structure and methoxy substitution in this compound may lead to unique biological activities not observed in other cyclic amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
